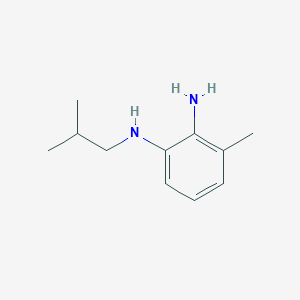

N1-isobutyl-3-methylbenzene-1,2-diamine

描述

Structure

3D Structure

属性

IUPAC Name |

3-methyl-1-N-(2-methylpropyl)benzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-8(2)7-13-10-6-4-5-9(3)11(10)12/h4-6,8,13H,7,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDRGLTJVLGMQPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NCC(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Systematic Nomenclature and Advanced Structural Analysis

IUPAC Nomenclature and Isomeric Considerations for N1-isobutyl-3-methylbenzene-1,2-diamine

The systematic name for the compound is N1-isobutyl-3-methylbenzene-1,2-diamine . According to IUPAC nomenclature for diamines, the 'N' locant specifies the attachment of the isobutyl group to one of the nitrogen atoms of the benzene-1,2-diamine parent structure. stackexchange.comechemi.comacdlabs.comlibretexts.org The numbers 1 and 2 designate the positions of the amino groups on the benzene (B151609) ring, while the number 3 indicates the position of the methyl group. stackexchange.comechemi.comacdlabs.comlibretexts.org

Isomerism in substituted benzene derivatives is a key aspect of their chemistry. spectroscopyonline.comlibretexts.orgalgoreducation.comdoubtnut.com For N1-isobutyl-3-methylbenzene-1,2-diamine, several constitutional isomers exist. These can arise from the different placement of the substituents (isobutylamino, amino, and methyl groups) on the benzene ring. For instance, the methyl group could be at position 4, 5, or 6, leading to different isomers. Additionally, the isobutyl group could be attached to the second nitrogen atom, giving N2-isobutyl-3-methylbenzene-1,2-diamine. Positional isomers of disubstituted benzenes are commonly referred to as ortho, meta, and para. spectroscopyonline.comresearchgate.net

Table 1: Potential Positional Isomers of N-isobutyl-methylbenzene-diamine

| Isomer Name | Position of Isobutylamino Group | Position of Amino Group | Position of Methyl Group |

| N1-isobutyl-3-methylbenzene-1,2-diamine | 1 | 2 | 3 |

| N1-isobutyl-4-methylbenzene-1,2-diamine | 1 | 2 | 4 |

| N1-isobutyl-5-methylbenzene-1,2-diamine | 1 | 2 | 5 |

| N2-isobutyl-3-methylbenzene-1,2-diamine | 2 | 1 | 3 |

Diastereomeric and Enantiomeric Forms of N1-isobutyl-3-methylbenzene-1,2-diamine Derivatives

Chiral vicinal diamines are of significant interest in organic synthesis, often serving as building blocks for chiral ligands and catalysts. acs.orgrsc.org The parent compound, N1-isobutyl-3-methylbenzene-1,2-diamine, is not chiral. However, its derivatives can be. Chirality in amines can arise from a stereogenic nitrogen center, although rapid pyramidal inversion often prevents the isolation of enantiomers at room temperature. wikipedia.orglibretexts.org

More commonly, chirality in derivatives of this diamine would be introduced by reactions at the second amino group or by the presence of other chiral centers in molecules derived from it. For example, if the remaining amino group reacts with a chiral molecule, a pair of diastereomers can be formed. researchgate.netpearson.comlibretexts.orgchemistrysteps.commasterorganicchemistry.commasterorganicchemistry.com These diastereomers would have different physical properties and could potentially be separated.

Furthermore, if a new stereocenter is created in a derivative of N1-isobutyl-3-methylbenzene-1,2-diamine, a pair of enantiomers will be formed. mdpi.comacs.org The synthesis of enantiomerically pure vicinal 1,2-diamines and their derivatives is an active area of research, with methods including the ring-opening of aziridines and asymmetric hydrogenation. rsc.orgrsc.org

Table 2: Stereoisomeric Possibilities in Derivatives of N1-isobutyl-3-methylbenzene-1,2-diamine

| Type of Stereoisomer | Condition for Formation | Example of Derivative |

| Enantiomers | Creation of a new chiral center in a derivative. | Reaction with a prochiral ketone to form a chiral carbinolamine. |

| Diastereomers | Reaction with a chiral reagent or formation of a second chiral center. | Acylation with a chiral carboxylic acid. |

Spectroscopic Probes for Configuration and Conformation of N1-isobutyl-3-methylbenzene-1,2-diamine

While specific experimental spectra for N1-isobutyl-3-methylbenzene-1,2-diamine are not publicly available, its spectroscopic characteristics can be predicted based on data from analogous compounds such as 3-methyl-o-phenylenediamine, N-isobutylaniline, and other aromatic amines. chembk.comnist.govnih.govsigmaaldrich.comchemspider.comnih.govnih.govbldpharm.comambeed.com

Infrared (IR) Spectroscopy: The IR spectrum of N1-isobutyl-3-methylbenzene-1,2-diamine is expected to show characteristic bands for the N-H and C-N bonds of the amine groups, as well as vibrations from the aromatic ring and the isobutyl group. nist.gov

N-H Stretching: Primary and secondary amines typically show N-H stretching vibrations in the region of 3300-3500 cm⁻¹. A primary amine (–NH₂) will show two bands (symmetric and asymmetric stretching), while a secondary amine (–NHR) will show a single band. Thus, two distinct N-H stretching bands are expected for this compound.

C-N Stretching: The C-N stretching of aromatic amines is usually observed in the 1250-1350 cm⁻¹ range.

Aromatic C-H Stretching: These bands appear above 3000 cm⁻¹.

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

Aliphatic C-H Stretching: The isobutyl group will exhibit C-H stretching vibrations just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the structure of the molecule.

¹H NMR: The spectrum would show distinct signals for the aromatic protons, the protons of the methyl group, and the protons of the isobutyl group. The chemical shifts and coupling patterns would be indicative of their relative positions. The aromatic protons would appear in the downfield region (typically 6.5-8.0 ppm). The methyl group on the ring would likely appear as a singlet around 2.0-2.5 ppm. The isobutyl group would show a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons attached to the nitrogen.

¹³C NMR: The spectrum would show the expected number of signals corresponding to the different carbon environments in the molecule. The aromatic carbons would resonate in the 110-150 ppm range. The carbons of the methyl and isobutyl groups would appear in the upfield region.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For an amine, the molecular ion peak is typically observed. jove.comwhitman.edufuture4200.comyoutube.comjove.com The fragmentation of aromatic amines is often characterized by cleavage of the bond beta to the nitrogen atom. For N1-isobutyl-3-methylbenzene-1,2-diamine, a prominent fragment would likely result from the loss of a propyl radical from the isobutyl group.

Table 3: Predicted Spectroscopic Data for N1-isobutyl-3-methylbenzene-1,2-diamine

| Spectroscopic Technique | Predicted Key Features |

| IR Spectroscopy | N-H stretching (2 bands, ~3350-3450 cm⁻¹), Aromatic C-H stretching (>3000 cm⁻¹), Aliphatic C-H stretching (<3000 cm⁻¹), C=C stretching (~1500-1600 cm⁻¹), C-N stretching (~1250-1350 cm⁻¹) |

| ¹H NMR Spectroscopy | Aromatic protons (δ 6.5-7.5), NH protons (variable, broad), Isobutyl CH₂ (doublet), Isobutyl CH (multiplet), Ring CH₃ (singlet, ~2.2 ppm), Isobutyl CH₃ (doublet) |

| ¹³C NMR Spectroscopy | Aromatic carbons (δ 110-150), Aliphatic carbons (δ 10-60) |

| Mass Spectrometry | Molecular ion peak (m/z = 178), Fragmentation corresponding to loss of alkyl groups from the isobutyl substituent. |

Synthetic Methodologies for N1 Isobutyl 3 Methylbenzene 1,2 Diamine and Analogs

Conventional Synthetic Routes to Benzene-1,2-diamines

The foundational step in the synthesis of N1-isobutyl-3-methylbenzene-1,2-diamine is the construction of the core benzene-1,2-diamine structure. Conventional methods for this typically involve the reduction of appropriately substituted nitroanilines or the functionalization of a pre-existing benzene (B151609) ring.

Reduction of Nitroaromatic Precursors to Diamines

One of the most common and well-established methods for the synthesis of benzene-1,2-diamines is the reduction of a corresponding ortho-nitroaniline. In the context of the target molecule, the precursor would be 2-methyl-6-nitroaniline. The reduction of the nitro group to an amine can be achieved using a variety of reducing agents.

A typical procedure involves the use of a metal catalyst, such as palladium on carbon (Pd/C), with hydrogen gas. This method is often high-yielding and produces clean products. An alternative and frequently used method is the reduction with tin(II) chloride (SnCl₂) in an acidic medium, such as hydrochloric acid. This approach is particularly useful for small-scale laboratory syntheses. The synthesis of 3-methyl-benzene-1,2-diamine from 2-methyl-6-nitro-aniline via a reduction reaction has been reported in the literature.

| Precursor | Reducing Agent/Conditions | Product |

| 2-Methyl-6-nitroaniline | H₂, Pd/C, Ethanol | 3-Methylbenzene-1,2-diamine |

| 2-Methyl-6-nitroaniline | SnCl₂·2H₂O, Ethanol | 3-Methylbenzene-1,2-diamine |

This table presents common reduction methods for the synthesis of the diamine precursor.

Regioselective Functionalization of Benzene Rings via Electrophilic Aromatic Substitution

While less direct for the synthesis of 3-methylbenzene-1,2-diamine itself, electrophilic aromatic substitution reactions are fundamental to creating a wide array of substituted benzene precursors. For instance, the nitration of toluene (B28343) would yield a mixture of ortho- and para-nitrotoluene. The ortho-isomer could then be subjected to further functionalization, such as a second nitration followed by selective reduction, although controlling the regiochemistry in such multi-step sequences can be challenging. More advanced techniques, such as directed ortho-metalation, can offer greater control over the position of incoming electrophiles, allowing for the synthesis of specifically substituted aromatic rings that can later be converted to the desired diamine.

Strategies for Selective N-Alkylation and N-Acylation of N1-isobutyl-3-methylbenzene-1,2-diamine

The key challenge in the synthesis of N1-isobutyl-3-methylbenzene-1,2-diamine lies in the selective introduction of the isobutyl group onto only one of the two nitrogen atoms of the 3-methylbenzene-1,2-diamine precursor.

Controlled Introduction of the Isobutyl Moiety

Direct alkylation of 3-methylbenzene-1,2-diamine with an isobutyl halide (e.g., isobutyl bromide) often leads to a mixture of products, including the desired mono-alkylated product, the di-alkylated product, and unreacted starting material. masterorganicchemistry.com Achieving high selectivity for mono-alkylation can be difficult to control. masterorganicchemistry.com

A more controlled and widely used method for the selective introduction of an alkyl group onto a primary amine is reductive amination . wikipedia.org This two-step, one-pot process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding amine. wikipedia.org For the synthesis of N1-isobutyl-3-methylbenzene-1,2-diamine, this would involve the reaction of 3-methylbenzene-1,2-diamine with isobutyraldehyde (B47883). The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the imine in the presence of the aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com

| Amine Substrate | Aldehyde | Reducing Agent | Product |

| 3-Methylbenzene-1,2-diamine | Isobutyraldehyde | NaBH₃CN or NaBH(OAc)₃ | N1-isobutyl-3-methylbenzene-1,2-diamine |

This table illustrates the key components of a reductive amination approach to the target compound.

Differential Reactivity of Amine Functionalities

The two amine groups in 3-methylbenzene-1,2-diamine exhibit different reactivity due to steric and electronic effects. The amine group at the N1 position is generally less sterically hindered than the N2 amine, which is flanked by the methyl group. This difference in steric hindrance can be exploited to achieve regioselective mono-alkylation. Under carefully controlled conditions (e.g., using a stoichiometric amount of the alkylating agent at low temperatures), the reaction is more likely to occur at the more accessible N1 position.

Furthermore, the electronic nature of the aromatic ring influences the nucleophilicity of the amine groups. The methyl group is weakly electron-donating, which slightly increases the electron density of the ring and the basicity of the amines. However, the primary factor governing regioselectivity in this case is often sterics.

Catalytic Approaches in the Synthesis of N1-isobutyl-3-methylbenzene-1,2-diamine

Modern synthetic chemistry has seen a shift towards more sustainable and efficient catalytic methods. For N-alkylation, "borrowing hydrogen" or "hydrogen autotransfer" catalysis has emerged as a powerful green alternative. This methodology allows for the direct N-alkylation of amines with alcohols, producing only water as a byproduct. In the context of the target molecule, this would involve the reaction of 3-methylbenzene-1,2-diamine with isobutanol in the presence of a suitable catalyst.

Various transition metal catalysts, often based on ruthenium, iridium, or nickel, have been developed for this transformation. chemicalbook.com These catalysts facilitate the temporary oxidation of the alcohol to the corresponding aldehyde (isobutyraldehyde in this case), which then undergoes reductive amination with the amine, with the hydrogen atoms being returned by the catalyst in the final reduction step.

While specific catalytic systems for the synthesis of N1-isobutyl-3-methylbenzene-1,2-diamine are not extensively reported, the general applicability of these methods to the N-alkylation of anilines suggests their potential utility. The development of a highly regioselective catalytic system for the mono-alkylation of aromatic diamines remains an active area of research.

| Amine | Alkylating Agent | Catalyst Type | Potential Product |

| 3-Methylbenzene-1,2-diamine | Isobutanol | Ruthenium, Iridium, or Nickel-based | N1-isobutyl-3-methylbenzene-1,2-diamine |

This table outlines the components for a catalytic "borrowing hydrogen" approach.

Transition-Metal-Mediated Amination Reactions

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-nitrogen bonds. These methods are particularly relevant for synthesizing aromatic diamines, where direct C-H amination or cross-coupling reactions can offer efficient routes. acs.orgibs.re.kr The synthesis of complex amines often faces challenges, such as the need for pre-functionalized starting materials and the potential for catalyst inhibition by the amine products. acs.orgresearchgate.net However, significant progress has been made using a variety of metals, including palladium, copper, rhodium, and iridium. ibs.re.krorganic-chemistry.org

Copper-catalyzed systems, in particular, have a long history in C-N bond formation (e.g., the Ullmann reaction) and have been refined for milder conditions through the use of diamine ligands. nih.gov Palladium-catalyzed reactions are also prominent, enabling the intramolecular diamination of alkenes to produce cyclic derivatives. organic-chemistry.org For a molecule like N1-isobutyl-3-methylbenzene-1,2-diamine, a hypothetical transition-metal-mediated approach could involve the direct C-H amination of an N-isobutyl-3-methylaniline derivative or a cross-coupling reaction between a halogenated toluene derivative and an isobutylamine (B53898) equivalent.

Table 1: Overview of Transition-Metal-Mediated Amination Strategies

| Catalyst System | Reaction Type | Key Advantages | Relevant Research |

|---|---|---|---|

| Copper (Cu) with Diamine Ligands | N-Arylation (Goldberg/Ullmann Reaction) | Can be performed under mild conditions with weak bases; effective for coupling aryl halides with amines. | Enables the synthesis of anilines and functionalized heterocycles under relatively mild conditions. nih.gov |

| Palladium (Pd) | Intramolecular Diamination / C-N Cross-Coupling | Creates cyclic urea (B33335) derivatives from alkenes; versatile for various amine couplings. organic-chemistry.org | Can be used to form cyclic diamine structures or through C-H activation of amidines. organic-chemistry.orgnih.gov |

| Rhodium (Rh) | Aziridination of Alkenes / Hydroamination | Provides access to 1,2-vicinal diamines from terminal alkenes with high regioselectivity. organic-chemistry.org | Allows for the synthesis of unsymmetrical vicinal diamines from allylic amines. organic-chemistry.org |

| Iron (Fe) | Aminolysis of Aziridines | Catalyzes the ring-opening of meso-N-aryl aziridines to form 1,2-diamines in excellent yields. | Offers a convenient and mild method for producing 1,2-diamine precursors. organic-chemistry.org |

Chemo- and Regioselective Transformations for Diamine Synthesis

The synthesis of a specifically substituted compound like N1-isobutyl-3-methylbenzene-1,2-diamine hinges on achieving high chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity denotes the preferential formation of one positional isomer.

A highly effective and illustrative strategy for synthesizing substituted benzene-1,2-diamines involves a two-step process starting from a commercially available precursor like 1-fluoro-2-nitrobenzene (B31998). mdpi.com This approach demonstrates both high regioselectivity and chemoselectivity.

Regioselective Nucleophilic Aromatic Substitution (SNAr): In the first step, 1-fluoro-2-nitrobenzene reacts with an amine. The nitro group strongly activates the aromatic ring towards nucleophilic attack, and the fluorine atom is an excellent leaving group. The substitution occurs selectively at the C1 position (para to the nitro group), displacing the fluorine. For the target molecule, reacting 1-fluoro-2-nitro-3-methylbenzene with isobutylamine would yield N-isobutyl-3-methyl-2-nitroaniline. This reaction is highly regioselective.

Chemoselective Reduction: The subsequent step is the reduction of the nitro group to an amine. This is a classic chemoselective transformation, as modern reagents (e.g., catalytic hydrogenation with Pd/C) can selectively reduce the nitro group without affecting the aromatic ring or the existing N-isobutyl group. mdpi.com This step converts the nitroaniline intermediate into the final N1-isobutyl-3-methylbenzene-1,2-diamine. mdpi.com

Other advanced methods include the regioselective three-component vicinal diamination of styrenes and the formal hydroamination of enamines, which offer pathways to diverse 1,2-diamine structures. nih.govnih.gov

Table 2: Example of a Chemo- and Regioselective Synthesis Route

| Step | Reaction | Starting Materials (Hypothetical) | Product | Selectivity Principle |

|---|---|---|---|---|

| 1 | Nucleophilic Aromatic Substitution | 1-fluoro-2-nitro-3-methylbenzene + Isobutylamine | N-isobutyl-3-methyl-2-nitroaniline | Regioselective: Nucleophilic attack occurs specifically at the carbon bearing the fluorine atom, directed by the electron-withdrawing nitro group. |

| 2 | Nitro Group Reduction | N-isobutyl-3-methyl-2-nitroaniline | N1-isobutyl-3-methylbenzene-1,2-diamine | Chemoselective: The nitro group is selectively reduced to an amine using catalytic hydrogenation (e.g., H2, Pd/C) without altering other functional groups. mdpi.com |

AI-Driven Retrosynthesis and Route Optimization for N1-isobutyl-3-methylbenzene-1,2-diamine

The primary disconnection an AI might suggest is the C-N bond of the secondary amine, leading back to 3-methylbenzene-1,2-diamine and an isobutyl halide (or isobutyraldehyde for reductive amination). Another logical disconnection would be of the second amino group, tracing the synthesis back to a nitroaniline precursor, mirroring the established chemical logic. mdpi.com By integrating various forms of chemical knowledge, these AI tools can propose and rank multiple complete synthetic pathways. chemrxiv.org

| Target Molecule | Proposed Disconnection (Backward Step) | Generated Precursors | Forward Reaction Implied |

|---|---|---|---|

| N1-isobutyl-3-methylbenzene-1,2-diamine | C-N bond (secondary amine) | 3-methylbenzene-1,2-diamine + Isobutyraldehyde | Reductive Amination |

| C-N bond (primary amine from nitro group) | N-isobutyl-3-methyl-2-nitroaniline | Nitro Group Reduction |

Mechanochemical Synthesis Techniques for Diamine Compounds

Mechanochemistry represents a significant advancement in green chemistry, utilizing mechanical force—typically from grinding or ball-milling—to induce chemical reactions, often in the absence of bulk solvents. acs.orgacs.org This technique can lead to faster reactions, different product selectivities compared to solution-based methods, and a reduced environmental footprint. acs.orgnih.gov

For the synthesis of diamine compounds, several mechanochemical methods have been developed. A notable example is the solvent-free diaza-Cope rearrangement, which can produce chiral vicinal diamines in high yields. acs.orgnih.gov This reaction proceeds rapidly under ball-milling conditions, and mechanistic studies suggest that the formation of highly ordered solid-state packing enhances the reaction rate. acs.org Another powerful technique is the mechanochemical N-arylation of diamines using metallic copper powder as a catalyst, which avoids the need for solvents and additional ligands. thieme-connect.com This method is fast and efficient for coupling diamines with aryl iodides. thieme-connect.com

While a specific mechanochemical synthesis for N1-isobutyl-3-methylbenzene-1,2-diamine has not been detailed, these existing methods demonstrate the high potential of mechanochemistry for the efficient and environmentally friendly production of aromatic diamines.

Table 4: Mechanochemical Methods for Diamine Synthesis

| Method | Description | Key Advantages | Reference |

|---|---|---|---|

| Diaza-Cope Rearrangement | Converts aldehyde substrates into chiral diimines, which are then hydrolyzed to form chiral vicinal diamines. | Solvent-free, high yield, fast reaction times, and scalable. acs.org | acs.orgnih.gov |

| Copper-Catalyzed N-Arylation | Couples amino alcohols or diamines with aryl iodides using metallic copper powder under ball-milling conditions. | Solvent-free, fast, efficient, and does not require additional ligands. thieme-connect.com | thieme-connect.com |

| Amide Synthesis from Esters | Transforms esters into primary amides using calcium nitride and an indium catalyst in a ball mill. | Solvent-free, compatible with various functional groups, avoids chromatography. acs.org | acs.org |

Chemical Reactivity and Mechanistic Studies of N1 Isobutyl 3 Methylbenzene 1,2 Diamine

Reactivity Profiles of the Aromatic Amine Functionalities

The reactivity of N1-isobutyl-3-methylbenzene-1,2-diamine is primarily dictated by the two amine groups attached to the aromatic ring. The presence of both a primary and a secondary amine, influenced by the electronic and steric effects of the isobutyl and methyl groups, leads to a distinct reactivity profile.

The amine functionalities of N1-isobutyl-3-methylbenzene-1,2-diamine possess lone pairs of electrons, rendering them nucleophilic. The nucleophilicity of these groups is modulated by the electronic properties of the benzene (B151609) ring and the attached alkyl substituents. The methyl group, being an electron-donating group, increases the electron density on the aromatic ring, which in turn enhances the nucleophilicity of the amine groups.

However, the N1-isobutyl group introduces steric hindrance around the secondary amine, which can affect its ability to participate in nucleophilic attack, especially with bulky electrophiles. Consequently, the primary amine (at the 2-position) is generally more accessible for initial reaction compared to the sterically encumbered secondary amine. This differential reactivity is a key factor in regioselective chemical transformations.

Aromatic amines are well-known to react with carbonyl compounds, such as aldehydes and ketones, to form imines or Schiff bases. wikipedia.org This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. In the case of N1-isobutyl-3-methylbenzene-1,2-diamine, the more nucleophilic and less sterically hindered primary amine is expected to react preferentially with a carbonyl compound to form a mono-imine intermediate.

Under specific conditions, it is possible for both amine groups to react, particularly with an excess of a reactive aldehyde, leading to the formation of a di-imine. The general synthesis of Schiff bases from diamines and aldehydes is a well-established process. researchgate.net The formation of stable Schiff bases is often facilitated by an intramolecular hydrogen bond, which can form between a nearby hydroxyl group and the imine nitrogen. researchgate.net

Table 1: Representative Examples of Schiff Base Formation from Diamines

| Diamine Substrate | Carbonyl Compound | Product | Reference |

| o-Phenylenediamine (B120857) | Salicylaldehyde | 2-((E)-(2-aminophenylimino)methyl)phenol | researchgate.net |

| 3-Aminobenzene-1-sulfonamide | 3-Bromo-2-hydroxybenzaldehyde | 3-((E)-((3-bromo-2-hydroxyphenyl)methylidene)amino)benzenesulfonamide | researchgate.net |

| 4,4'-Oxydianiline | o-Vanillin | (E,E)-N,N'-(oxybis(4,1-phenylene))bis(1-(2-hydroxy-3-methoxyphenyl)methanimine) | wikipedia.org |

Note: This table provides general examples of Schiff base formation and does not represent reactions with N1-isobutyl-3-methylbenzene-1,2-diamine, for which specific data is not available.

Cyclization Reactions for Heterocyclic Compound Formation

The 1,2-diamine motif is a crucial precursor for the synthesis of various nitrogen-containing heterocyclic compounds. N1-isobutyl-3-methylbenzene-1,2-diamine can be utilized in cyclization reactions to construct benzimidazole (B57391), quinoxaline (B1680401), and other fused aza-heterocyclic systems.

Benzimidazoles are a significant class of heterocyclic compounds with a wide range of biological activities. researchgate.netnih.gov A common and effective method for their synthesis is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. orgsyn.orgorganic-chemistry.org This reaction typically proceeds by heating the reactants, often in the presence of an acid catalyst. The N-isobutyl group in N1-isobutyl-3-methylbenzene-1,2-diamine would be retained on one of the imidazole (B134444) nitrogen atoms in the resulting benzimidazole.

Alternatively, benzimidazoles can be synthesized from o-phenylenediamines and aldehydes, followed by an oxidative cyclization. nih.gov The reaction of N1-isobutyl-3-methylbenzene-1,2-diamine with an aldehyde would first form a Schiff base, which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic benzimidazole ring. The use of microwave irradiation has been shown to accelerate this type of cyclization. nih.gov

Table 2: Examples of Benzimidazole Synthesis from o-Phenylenediamines

| o-Phenylenediamine Derivative | Reagent | Product | Reference |

| o-Phenylenediamine | Formic Acid | Benzimidazole | orgsyn.org |

| o-Phenylenediamine | Acetic Acid | 2-Methylbenzimidazole | orgsyn.org |

| Substituted o-phenylenediamines | Carboxylic Acids (using Borane-THF) | 2-Arylbenzimidazoles | researchgate.net |

Note: This table illustrates general methods for benzimidazole synthesis. Specific experimental data for N1-isobutyl-3-methylbenzene-1,2-diamine is not publicly available.

Quinoxalines are another important class of N-heterocycles, typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as an α-diketone. encyclopedia.pubnih.gov This reaction is often carried out in an organic solvent and can be catalyzed by acids. When N1-isobutyl-3-methylbenzene-1,2-diamine is used, the reaction with a 1,2-dicarbonyl compound would lead to the formation of a substituted quinoxaline. The isobutyl and methyl groups would be positioned on the benzene ring portion of the quinoxaline system.

Modern synthetic methods for quinoxalines often focus on greener approaches, such as using recyclable catalysts or performing the reaction in aqueous media to improve yields and reduce environmental impact. encyclopedia.pubnih.gov The reaction of 4-methyl-1,2-phenylenediamine with a complex acetonitrile (B52724) derivative has been shown to produce a mixture of isomeric quinoxalines. nih.gov

Table 3: Examples of Quinoxaline Synthesis

| 1,2-Diamine | 1,2-Dicarbonyl Compound | Catalyst/Conditions | Product | Reference |

| o-Phenylenediamine | Benzil | Glycerol/Water, 90°C | 2,3-Diphenylquinoxaline | encyclopedia.pub |

| o-Phenylenediamine | Benzil | Zinc triflate, CH3CN, RT | 2,3-Diphenylquinoxaline | encyclopedia.pub |

| 4-Methyl-1,2-phenylenediamine | 2-(2-(naphthalen-2-yl)-3-oxoindolin-2-yl)-2-phenylacetonitrile | Method A | 2-(7-Methyl-3-(naphthalen-2-yl)quinoxalin-2-yl)aniline and isomer | nih.gov |

Note: This table provides examples of quinoxaline synthesis from related diamines, as specific data for N1-isobutyl-3-methylbenzene-1,2-diamine is not available.

The versatile reactivity of the o-phenylenediamine moiety extends to the synthesis of a variety of other fused aza-heterocycles. nih.gov For instance, the reaction of o-phenylenediamines with β-dicarbonyl compounds or α,β-unsaturated carbonyl compounds can lead to the formation of 1,5-benzodiazepines. nih.gov The specific reaction pathway and the resulting heterocyclic system are highly dependent on the nature of the second reactant and the reaction conditions.

Furthermore, N-bridged heterocycles can be synthesized from NN'-polymethylene-o-phenylenediamines through reactions with various aldehydes and di-acid chlorides, leading to bridged 2,3-dihydro-1H-benzimidazoles and other complex heterocyclic structures. rsc.org While not directly applicable to the non-bridged N1-isobutyl-3-methylbenzene-1,2-diamine, these studies highlight the broad synthetic potential of o-phenylenediamine derivatives in constructing diverse aza-heterocyclic frameworks.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Core

The benzene core of N1-isobutyl-3-methylbenzene-1,2-diamine is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the amino (-NH2), the N-isobutylamino (-NH-isobutyl), and the methyl (-CH3) groups. Conversely, the electron-rich nature of the aromatic ring makes it generally unreactive towards nucleophilic aromatic substitution, which typically requires the presence of strong electron-withdrawing groups. google.com

Electrophilic Aromatic Substitution:

The directing effects of the substituents on the benzene ring determine the regioselectivity of electrophilic substitution reactions. Both the amino and N-isobutylamino groups are powerful activating and ortho-, para-directing groups. google.comgoogle.com The methyl group is also an activating, ortho-, para-directing group, albeit weaker than the amino groups. google.com

In N1-isobutyl-3-methylbenzene-1,2-diamine, the positions on the aromatic ring are influenced by these substituents as follows:

Position 4: Para to the N-isobutylamino group and ortho to the methyl group.

Position 5: Ortho to the N-isobutylamino group and meta to the methyl group.

Position 6: Ortho to the amino group and meta to the N-isobutylamino group.

Considering the strong activating and directing effects of the amino groups, electrophilic substitution is most likely to occur at the positions most activated by these groups. The N-isobutylamino group, being a slightly stronger activator than the primary amino group due to the electron-donating nature of the isobutyl group, will strongly direct incoming electrophiles. Therefore, electrophilic attack is predicted to occur preferentially at positions para and ortho to the N-isobutylamino group. Given the steric hindrance from the isobutyl group and the adjacent methyl group, the substitution pattern can be complex.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution on the benzene core of N1-isobutyl-3-methylbenzene-1,2-diamine is highly unlikely under standard conditions. The presence of multiple electron-donating groups makes the ring electron-rich and thus a poor substrate for attack by nucleophiles. google.com Such reactions typically necessitate an aromatic ring substituted with potent electron-withdrawing groups, such as nitro groups, which are absent in this compound.

Derivatization Strategies and Functional Group Transformations

The amino groups of N1-isobutyl-3-methylbenzene-1,2-diamine are the primary sites for derivatization, allowing for a wide range of functional group transformations.

Amidation and Ureation Reactions

The primary and secondary amino groups of N1-isobutyl-3-methylbenzene-1,2-diamine readily undergo acylation with acyl chlorides or anhydrides to form amides, and react with isocyanates to yield ureas. organic-chemistry.orgwikipedia.org The secondary amine (N1-isobutylamino) is generally more nucleophilic than the primary amine and may react preferentially, especially under controlled conditions.

Amidation:

The reaction with acyl chlorides is a common method for forming amides. google.comnih.govnih.gov A base, such as triethylamine (B128534) or pyridine, is often used to neutralize the HCl byproduct. reddit.com The reaction of 4-methyl-o-phenylenediamine with m-toluoyl chloride has been shown to produce the corresponding diamide. nih.gov

Table 1: Representative Amidation Reactions of Phenylenediamines

| Phenylenediamine Derivative | Acylating Agent | Solvent | Base | Product | Yield (%) | Reference |

| 4-Methyl-o-phenylenediamine | m-Toluoyl chloride | Pyridine | - | 3-Methyl-N-[2-(3-methylbenzamido)phenyl]benzamide | - | nih.gov |

| o-Phenylenediamine | Chloroacetyl chloride | - | - | N1-(1-chloro acetyl)-indole (after cyclization) | - | researchgate.net |

| Sulfonamides | N-acylbenzotriazoles | - | NaH | N-acylsulfonamides | 76-100 | researchgate.net |

Ureation:

Isocyanates react with the amino groups to form urea (B33335) derivatives. wikipedia.org This reaction is typically fast and does not require a catalyst. The reaction of an isocyanate with a diamine can lead to the formation of polyureas if a diisocyanate is used. wikipedia.org

Table 2: Representative Ureation Reactions of Amines

| Amine | Isocyanate | Solvent | Conditions | Product | Yield (%) | Reference |

| Alkyl amine | Alkyl isocyanate | MeCN | MW, 70 °C, 3 h | N,N'-disubstituted urea | - | chemicalbook.com |

| (±)-1-Phenylethylamine | Various alkyl isocyanates | MeCN | 70 °C, 3 h | N,N'-disubstituted ureas | - | chemicalbook.com |

| m-Phenylenediamine | Trimethylchlorosilane (to form silylated intermediate), then reacted with a diisocyanate | Toluene (B28343) | Reflux | Polysilylurea | - | google.com |

Halogenation and Other Substitutions on the Aromatic Ring

Due to the highly activated nature of the benzene ring, halogenation of N1-isobutyl-3-methylbenzene-1,2-diamine is expected to be facile.

Halogenation:

Direct halogenation with chlorine or bromine would likely lead to polysubstitution due to the strong activating effect of the amino and methyl groups. msu.edu To control the reaction and achieve selective monohalogenation, milder halogenating agents or protective group strategies would be necessary. For instance, the amino groups can be acylated to moderate their activating effect before carrying out the halogenation.

The directing effects of the substituents would govern the position of halogenation. Based on the activating strengths (N-isobutylamino > amino > methyl), halogenation would be predicted to occur at the positions most activated by the amino groups, while also considering steric factors.

Table 3: Predicted and Analogous Halogenation Reactions

| Substrate | Reagent | Conditions | Predicted/Observed Product(s) | Reference (Analogous Reactions) |

| N1-isobutyl-3-methylbenzene-1,2-diamine | Br2/FeBr3 | Room Temperature | Polysubstituted bromo-derivatives | msu.edu |

| Phenylalanine derivatives | NBS, Pd(OAc)2 | TFA, MeCN, 80 °C | Ortho-brominated phenylalanine derivatives | nih.gov |

| 4-Bromo-1,2-diaminobenzene | - | - | Commercially available starting material | researchgate.net |

Nitration:

Direct nitration with strong acids like nitric acid and sulfuric acid is generally not suitable for highly activated anilines as it can lead to oxidation and the formation of tarry by-products. nih.gov Milder nitrating agents, such as tert-butyl nitrite, have been used for the regioselective nitration of N-alkyl anilines. nih.gov

Coordination Chemistry and Ligand Properties of N1 Isobutyl 3 Methylbenzene 1,2 Diamine

Principles of Benzene-1,2-diamine as a Chelating Ligand

Benzene-1,2-diamine, also known as o-phenylenediamine (B120857), is an aromatic diamine that serves as a classic bidentate chelating ligand in coordination chemistry. nih.gov A chelating ligand is a polydentate ligand that can form two or more separate bonds to a single central metal ion, resulting in the formation of a ring structure. libretexts.orgsarthaks.com In the case of benzene-1,2-diamine, the two adjacent amino groups coordinate with a metal ion to form a stable five-membered chelate ring. nih.govshaalaa.com

The stability of complexes formed with chelating ligands is significantly greater than that of complexes with analogous monodentate ligands, a phenomenon known as the chelate effect. libretexts.org This effect is primarily driven by a favorable increase in entropy. When a bidentate ligand like benzene-1,2-diamine replaces two monodentate ligands in a metal's coordination sphere, the total number of free molecules in the system increases, leading to a positive change in entropy (ΔS) and a more negative Gibbs free energy change (ΔG) for the reaction. libretexts.org

Benzene-1,2-diamine can exist in several forms: as a neutral ligand, as a monoprotonated cation, or as a diprotonated dication, which influences its role in crystal structures, where it can act as either a coordinating ligand or a charge-balancing counter-ion. nih.gov As a neutral ligand, it donates the lone pair of electrons from each nitrogen atom to the metal center. The introduction of substituents on the benzene (B151609) ring or the nitrogen atoms, as in N1-isobutyl-3-methylbenzene-1,2-diamine, modifies the steric and electronic properties of the ligand, thereby influencing the geometry, stability, and reactivity of the resulting metal complexes.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with N1-isobutyl-3-methylbenzene-1,2-diamine would likely follow standard procedures for forming complexes with other o-phenylenediamine derivatives. Typically, this involves reacting the diamine ligand with a metal salt in a suitable solvent. d-nb.infonih.gov The choice of solvent, reaction temperature, and molar ratio of metal to ligand are critical parameters that would be optimized to favor the formation of the desired product.

Based on the behavior of related diamine ligands, N1-isobutyl-3-methylbenzene-1,2-diamine is expected to primarily function as a bidentate chelating ligand, coordinating to a single transition metal ion through the lone pairs of its two nitrogen atoms. This coordination would form a stable five-membered ring. The presence of the bulky isobutyl group on one nitrogen atom and the methyl group on the aromatic ring introduces significant steric hindrance. This steric bulk can influence several aspects of coordination:

Coordination Geometry: The steric demands of the substituents may prevent the formation of highly crowded coordination spheres, potentially favoring complexes with lower coordination numbers. For instance, while an unsubstituted diamine might form an octahedral complex [M(diamine)₃], the bulky nature of N1-isobutyl-3-methylbenzene-1,2-diamine might favor the formation of tetrahedral or square planar complexes, such as [M(diamine)₂]. uni-siegen.de

Isomerism: In complexes like [M(diamine)₂X₂], the steric interactions between the bulky isobutyl groups would likely influence the preferred geometric isomer (cis vs. trans).

Metal-Ligand Bond Lengths: Steric repulsion between ligands can lead to elongated metal-ligand bond lengths compared to less hindered analogues.

While N1-isobutyl-3-methylbenzene-1,2-diamine is expected to act as a chelator, it could potentially act as a monodentate ligand, binding through only one nitrogen atom, particularly in the presence of strongly coordinating solvents or other ligands. nih.gov Another possibility is a bridging mode, where the two nitrogen atoms bind to two different metal centers, leading to polynuclear structures.

Diamine ligands are versatile building blocks for the construction of more complex supramolecular structures like macrocycles and coordination polymers.

Macrocyclic Compounds: The formation of macrocycles often occurs through template synthesis. In a typical reaction, N1-isobutyl-3-methylbenzene-1,2-diamine could be reacted with a dicarbonyl compound (e.g., a dialdehyde (B1249045) or diketone) in the presence of a metal ion. The metal ion acts as a template, organizing the reacting components around itself and facilitating the cyclization reaction to form a macrocyclic Schiff base complex. The steric profile of the isobutyl and methyl groups would play a crucial role in directing the stereochemical outcome of the cyclization and influencing the cavity size of the resulting macrocycle.

Polymeric Coordination Compounds: If the diamine ligand adopts a bridging coordination mode instead of a chelating one, it can link multiple metal centers to form one-, two-, or three-dimensional coordination polymers. rsc.org For instance, the two nitrogen atoms of the diamine could coordinate to two different metal ions, creating a linear or zigzag polymeric chain. itu.edu.tr The self-assembly of these polymers is governed by the coordination geometry of the metal ion and the steric and electronic properties of the N1-isobutyl-3-methylbenzene-1,2-diamine ligand.

Spectroscopic Characterization of Metal-Diamine Interactions

Spectroscopic methods are indispensable for characterizing the coordination of N1-isobutyl-3-methylbenzene-1,2-diamine to a metal center. These techniques provide direct evidence of bond formation and offer insights into the electronic structure of the resulting complex.

Infrared (IR) and Raman spectroscopies are powerful tools for probing the changes in molecular vibrations that occur upon metal-ligand bond formation. mpg.denih.gov When N1-isobutyl-3-methylbenzene-1,2-diamine coordinates to a metal, characteristic shifts in its vibrational frequencies are expected.

Key expected changes in the IR spectrum include:

N-H Stretching: The N-H stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region for the free ligand, would shift to lower frequencies (red-shift) upon coordination. This shift is a direct consequence of the donation of electron density from the nitrogen atom to the metal, which weakens the N-H bond.

C-N Stretching: The C-N stretching vibrations would also be affected, often shifting to higher or lower frequencies depending on the complex interplay of electronic effects.

Metal-Nitrogen (M-N) Stretching: The most direct evidence of coordination is the appearance of new vibrational bands at lower frequencies (typically in the 200-500 cm⁻¹ range) corresponding to the M-N stretching modes. These bands are often weak in IR but can be more intense in Raman spectra.

The table below summarizes the expected vibrational frequency shifts upon coordination.

| Vibration Mode | Typical Free Ligand Frequency (cm⁻¹) | Expected Change Upon Coordination |

| N-H Stretch | 3300 - 3500 | Shift to lower frequency (Red-shift) |

| Aromatic C-H Stretch | ~3000 - 3100 | Minor shifts |

| Aliphatic C-H Stretch | ~2850 - 2960 | Minor shifts |

| C=C Ring Stretch | ~1450 - 1600 | Shift in frequency and intensity |

| N-H Bending | ~1600 | Shift in frequency |

| M-N Stretch | N/A | Appearance of new bands (200-500) |

Data are illustrative and based on typical values for amine complexes. mpg.denih.gov

Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) are crucial for determining the structure and electronic properties of diamine complexes in solution.

NMR Spectroscopy: The applicability of NMR depends on whether the metal complex is diamagnetic or paramagnetic. nih.gov

Diamagnetic Complexes: For complexes with diamagnetic metal ions (e.g., Zn(II), Cd(II), Co(III), Ni(II) square planar), ¹H and ¹³C NMR spectroscopy provides detailed structural information. reddit.com Coordination to the metal would induce significant chemical shifts in the ligand's NMR signals. researchgate.net Protons closest to the coordination site, such as the N-H proton and the protons on the isobutyl group's methylene (B1212753) carbon, would experience the largest shifts. The aromatic protons would also be affected, providing information about the electronic influence of the metal on the benzene ring. researchgate.net The diamagnetic anisotropy of the benzene ring itself also influences the chemical shifts of nearby protons. youtube.comlibretexts.org

Paramagnetic Complexes: For complexes with paramagnetic metal ions (e.g., Cu(II), Ni(II) octahedral, Co(II)), the unpaired electrons on the metal create a strong local magnetic field. nih.gov This leads to very large chemical shifts (hyperfine shifts) and significant broadening of the NMR signals, often rendering the spectrum difficult to interpret in detail. nih.govnih.gov However, these paramagnetic effects can provide valuable information about the magnetic properties of the complex and the delocalization of electron spin density onto the ligand. nih.gov

EPR Spectroscopy: EPR spectroscopy is a highly sensitive technique used exclusively for studying paramagnetic species. ethz.ch An EPR study of a paramagnetic complex of N1-isobutyl-3-methylbenzene-1,2-diamine, such as a Cu(II) complex, would yield critical electronic and structural data. researchgate.net

g-Values: The g-tensor values indicate the degree of anisotropy in the electronic environment of the metal ion, which is a signature of its coordination geometry (e.g., axial or rhombic).

Hyperfine Coupling: The interaction between the unpaired electron and magnetic nuclei (like the metal nucleus and the ¹⁴N nuclei of the diamine) results in hyperfine splitting. The magnitude of the metal hyperfine coupling constant (A) and the superhyperfine coupling to the nitrogen ligands (A_N) provides direct insight into the nature and covalency of the metal-ligand bond. rsc.org

The table below shows typical EPR parameters for a square planar Cu(II) complex with nitrogen-donating ligands, which could be expected for a [Cu(diamine)₂]²⁺ type complex.

| EPR Parameter | Typical Value for Square Planar Cu(II)-N₄ Complex | Information Provided |

| g_parallel (g∥) | ~2.20 - 2.30 | Geometry and nature of the metal d-orbitals |

| g_perp (g⊥) | ~2.04 - 2.08 | Geometry and nature of the metal d-orbitals |

| A_parallel (A∥) | 150 - 200 x 10⁻⁴ cm⁻¹ | Covalency of the in-plane sigma bonds |

| A_perp (A⊥) | 10 - 40 x 10⁻⁴ cm⁻¹ | Covalency of the in-plane and out-of-plane pi bonds |

| A_N (Nitrogen) | 10 - 15 G | Delocalization of spin density onto the N ligands |

Data are illustrative and based on known Cu(II)-diamine complexes. researchgate.netrsc.org

Catalytic Applications of N1-isobutyl-3-methylbenzene-1,2-diamine Metal Complexes

Metal complexes derived from o-phenylenediamine and its analogues are known to be versatile catalysts for a variety of organic transformations. mdpi.comresearchgate.net Although specific catalytic applications for complexes of N1-isobutyl-3-methylbenzene-1,2-diamine have not been detailed, their potential can be inferred from the rich catalytic chemistry of related metal-diamine systems. The substituents on the N1-isobutyl-3-methylbenzene-1,2-diamine ligand—the isobutyl group on one nitrogen and the methyl group on the benzene ring—would sterically and electronically influence the catalytic activity of its metal complexes.

A significant application of diamine ligands is in the field of asymmetric catalysis, where chiral versions of these ligands are used to synthesize enantiomerically enriched products. researchgate.netrsc.orgsigmaaldrich.com Chiral vicinal diamines are crucial components of many successful chiral catalysts and pharmaceuticals. sigmaaldrich.com The development of catalytic methods for synthesizing enantioenriched 1,2-diamines is a topic of broad interest. rsc.org If N1-isobutyl-3-methylbenzene-1,2-diamine were synthesized in a chiral, enantiomerically pure form, its metal complexes could serve as catalysts for asymmetric reactions.

The effectiveness of such a catalyst would hinge on the ability of the chiral ligand to create a specific three-dimensional environment around the metal center, thereby directing the approach of the substrate and favoring the formation of one enantiomer over the other. youtube.com This principle is the foundation of asymmetric organocatalysis and metal-based asymmetric catalysis. youtube.comyoutube.com For instance, iridium complexes of polymeric chiral diamine ligands have proven to be efficient and recyclable catalysts for the asymmetric transfer hydrogenation of various ketones, yielding optically active secondary alcohols with excellent enantioselectivities. nih.gov

The structural features of a chiral N1-isobutyl-3-methylbenzene-1,2-diamine ligand would be critical in determining its success in asymmetric catalysis. The ability to vary ligand structure, both electronically and sterically, is essential for achieving high enantioselectivity across different substrates. nih.gov

Table 1: Examples of Asymmetric Reactions Catalyzed by Chiral Diamine-Metal Complexes

| Catalyst/Ligand System | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Ir-Polymeric Diamine | Asymmetric Transfer Hydrogenation | Acetophenone | 1-Phenylethanol | Up to 99% | nih.gov |

| Zr-binol complex | Ring-opening of meso-aziridines | N-arylaziridines | N,N'-diarylated 1,2-diamines | High | rsc.org |

| Cu(I)-bis-amine | Addition of Phenylacetylene to Imines | N-benzylideneaniline | Chiral propargylamine | Moderate to high | thieme-connect.de |

| Rhodium-chiral diamine | Asymmetric Hydrogenation | α-keto esters | Chiral α-hydroxy acids | High | nih.gov |

This table presents data for analogous chiral diamine systems to illustrate the potential applications of a chiral N1-isobutyl-3-methylbenzene-1,2-diamine complex.

The o-phenylenediamine backbone is a "non-innocent" ligand, meaning it can actively participate in the redox processes of its metal complexes. rsc.orgmdpi.comnih.govnih.gov These ligands can exist in multiple, stable oxidation states: the fully reduced diamine, the one-electron oxidized semiquinone diimine radical, and the two-electron oxidized quinone diimine. acs.org This ability to store and transfer electrons makes metal complexes of o-phenylenediamine derivatives highly suitable for mediating multi-electron catalytic transformations. nih.govresearchgate.net

This redox activity expands the reactivity of the coordinated metal, allowing for processes that might not be accessible to the metal center alone. rsc.org For example, a diferric [2Fe-2S] cluster functionalized with o-phenylenediamide ligands was shown to store up to four electrons, with the first two reduction events being ligand-based. nih.gov This enhanced electron storage capacity enabled the cluster to catalytically reduce dinitrogen. nih.gov

Complexes featuring redox-active ligands are of great interest for their potential in catalysis, as the ligand can act as a reversible electron reservoir, donating or accepting electrons to activate substrates and metal centers. rsc.orgresearchgate.net The combination of a redox-active o-phenylenediamine ligand with a redox-active transition metal can lead to complexes with unique magnetic, electrochemical, and catalytic properties. mdpi.comnih.gov In many of these systems, the redox processes of the isolated complexes occur primarily on the ligand, while the oxidation state of the metal remains unchanged. mdpi.comnih.gov

Table 2: Redox States of the o-Phenylenediamine Ligand Framework

| Oxidation State | Ligand Form | Description |

| -2 | o-phenylenediamide (dianion) | Fully reduced form. |

| -1 | o-diiminosemiquinone (radical anion) | One-electron oxidized. |

| 0 | o-benzoquinonediimine (neutral) | Two-electron oxidized. |

This table outlines the common redox states of the o-phenylenediamine moiety, which would be relevant to the redox chemistry of N1-isobutyl-3-methylbenzene-1,2-diamine complexes.

The rich redox chemistry of the o-phenylenediamine scaffold suggests that metal complexes of N1-isobutyl-3-methylbenzene-1,2-diamine could find applications in complex catalytic cycles that require multiple electron-transfer steps. The electronic properties imparted by the isobutyl and methyl substituents would likely modulate the redox potentials of the ligand and, consequently, the catalytic behavior of the metal complex.

Advanced Spectroscopic and Chromatographic Characterization Methods

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Structural Determination

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural analysis of N1-isobutyl-3-methylbenzene-1,2-diamine. Both ¹H and ¹³C NMR would provide a detailed map of the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the protons of the isobutyl and methyl groups. The aromatic region would likely display a complex splitting pattern due to the three adjacent protons on the benzene (B151609) ring. The chemical shifts and coupling constants of these protons would confirm the 1,2,3-substitution pattern. The isobutyl group would be identifiable by a doublet for the six equivalent methyl protons, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons adjacent to the nitrogen atom. The methyl group on the benzene ring would appear as a singlet. The amine protons (NH and NH₂) would likely appear as broad singlets, and their chemical shifts could be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by showing signals for each unique carbon atom. The number of signals in the aromatic region would confirm the substitution pattern of the benzene ring. The distinct signals for the carbons of the isobutyl group (two methyls, one methine, and one methylene) and the methyl group on the ring would be observed in the aliphatic region of the spectrum.

Predicted ¹H and ¹³C NMR Data for N1-isobutyl-3-methylbenzene-1,2-diamine

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 7.2 | 110 - 145 |

| Ar-CH₃ | ~2.2 | ~18 |

| NH & NH₂ | Variable (broad) | N/A |

| N-CH₂ | ~2.9 | ~55 |

| CH(CH₃)₂ | ~1.8 | ~28 |

Note: These are predicted values based on structurally similar compounds and are subject to variation based on solvent and experimental conditions.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis

FT-IR and Raman spectroscopy are powerful techniques for identifying the functional groups present in N1-isobutyl-3-methylbenzene-1,2-diamine.

FT-IR Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary and secondary amine groups would appear as distinct peaks in the region of 3300-3500 cm⁻¹. The presence of two bands in this region would be indicative of the primary amine (-NH₂). Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the isobutyl and methyl groups would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would produce several peaks in the 1450-1600 cm⁻¹ region. The N-H bending vibrations are expected in the 1580-1650 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, would give a strong signal. The C-H and N-H stretching vibrations would also be visible.

Expected Vibrational Frequencies for N1-isobutyl-3-methylbenzene-1,2-diamine

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (primary & secondary amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=C Aromatic Ring Stretch | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For N1-isobutyl-3-methylbenzene-1,2-diamine, techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) would be employed.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the elemental composition. The fragmentation pattern in EI-MS would likely involve the loss of the isobutyl group or fragments thereof, as well as characteristic cleavages of the aromatic ring system. For instance, a prominent fragment could result from the benzylic cleavage, leading to the loss of a propyl radical from the isobutyl group.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS, HPLC) for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of N1-isobutyl-3-methylbenzene-1,2-diamine and for the separation of potential isomers or impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. The retention time in the gas chromatogram would be characteristic of the compound, and the coupled mass spectrometer would provide mass spectral data for identification and confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique for non-volatile or thermally labile compounds. bldpharm.com A reversed-phase LC method could be developed to separate the target compound from any starting materials or by-products. The mass spectrometer detector would confirm the identity of the eluting peaks. bldpharm.com

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a standard method for purity assessment. rsc.org A suitable reversed-phase column and a mobile phase, likely a mixture of acetonitrile (B52724) and water with a modifier like trifluoroacetic acid, would be used. The purity of the sample would be determined by the area percentage of the main peak in the chromatogram.

Typical Chromatographic Data

| Technique | Column Type | Typical Mobile/Carrier Phase | Detection Method |

|---|---|---|---|

| HPLC | C18 reversed-phase | Acetonitrile/Water gradient | UV-Vis |

| GC-MS | Capillary (e.g., DB-5) | Helium | Mass Spectrometry |

Computational and Theoretical Studies of N1 Isobutyl 3 Methylbenzene 1,2 Diamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. For a molecule like N1-isobutyl-3-methylbenzene-1,2-diamine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31++G(d,p), would be employed to determine its most stable three-dimensional conformation (geometry optimization). researchgate.net

The optimization process minimizes the energy of the molecule by adjusting the positions of its atoms, revealing key structural parameters. These calculations would likely show the non-planar arrangement of the amine groups relative to the benzene (B151609) ring and the preferred orientation of the isobutyl group. The electronic properties, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are also determined. nih.gov The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Illustrative Optimized Geometry Parameters Below is a hypothetical table of selected bond lengths and angles for N1-isobutyl-3-methylbenzene-1,2-diamine, as would be predicted by DFT calculations.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length (Å) | C1 (ring) | C2 (ring) | - | 1.40 |

| C1 (ring) | N1 | - | 1.39 | |

| C2 (ring) | N2 | - | 1.41 | |

| N1 | H (amine) | - | 1.01 | |

| N2 | C (isobutyl) | - | 1.47 | |

| **Bond Angle (°) ** | C2 | C1 | N1 | 121.5 |

| C1 | C2 | N2 | 119.8 | |

| C1 | N1 | H | 115.0 | |

| C2 | N2 | C (isobutyl) | 122.0 |

This table is for illustrative purposes and contains scientifically plausible, but not experimentally verified, data.

DFT calculations are also highly effective in predicting spectroscopic properties, which are crucial for experimental characterization.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, a predicted NMR spectrum can be generated. This is invaluable for assigning experimental peaks to specific atoms within the molecule. For instance, the protons on the aromatic ring would have distinct shifts influenced by the electron-donating amine groups and the methyl group. mdpi.com

IR Spectroscopy: Infrared (IR) spectra can be simulated by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion, such as N-H stretching, C-N stretching, or aromatic ring vibrations. The calculated frequencies and their intensities help in interpreting experimental IR spectra. The N-H stretching frequencies, for example, would be sensitive to hydrogen bonding. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) range. The calculations yield the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, providing insight into the electronic structure and color properties of the compound.

Illustrative Predicted Spectroscopic Data

| Spectrum | Parameter | Predicted Value |

| ¹H NMR | δ (aromatic C-H) | 6.5 - 7.2 ppm |

| δ (amine N-H) | 3.5 - 5.0 ppm | |

| δ (isobutyl CH₂) | ~2.9 ppm | |

| ¹³C NMR | δ (aromatic C-N) | 140 - 150 ppm |

| δ (isobutyl CH) | ~28 ppm | |

| IR | ν (N-H stretch) | 3350 - 3450 cm⁻¹ |

| ν (C-N stretch) | 1250 - 1350 cm⁻¹ | |

| UV-Vis | λ_max | ~240 nm, ~295 nm |

This table is for illustrative purposes and contains scientifically plausible, but not experimentally verified, data.

Molecular Dynamics and Conformational Sampling of Diamine Systems

While quantum chemical calculations are excellent for single, static structures, molecular dynamics (MD) simulations are used to study the behavior of molecules over time. For a flexible molecule like N1-isobutyl-3-methylbenzene-1,2-diamine, MD simulations can explore its conformational landscape. mdpi.com By simulating the molecule's movements in a solvent (like water or an organic solvent) at a given temperature, researchers can identify the most populated conformations and the energy barriers between them. This is particularly important for understanding how the isobutyl chain and amine groups orient themselves and how these conformations might influence reactivity or intermolecular interactions.

Reaction Mechanism Modeling and Transition State Analysis

Theoretical chemistry can model entire reaction pathways. For instance, if N1-isobutyl-3-methylbenzene-1,2-diamine were to act as a nucleophile, computational methods could be used to model its reaction with an electrophile. This involves locating the transition state structure—the highest energy point along the reaction coordinate. By calculating the energy of the reactants, transition state, and products, the activation energy barrier for the reaction can be determined. sciforum.net This information is vital for predicting reaction rates and understanding the factors that control chemical reactivity.

Intermolecular Interactions and Hydrogen Bonding Networks

The two amine groups in N1-isobutyl-3-methylbenzene-1,2-diamine are capable of both donating and accepting hydrogen bonds. Computational studies are essential for analyzing the nature and strength of these interactions. researchgate.netmdpi.com In the solid state or in concentrated solutions, these molecules could form extensive hydrogen-bonding networks. nih.gov Quantum theory of atoms in molecules (QTAIM) analysis can be applied to the calculated electron density to characterize the strength and nature of these bonds. rsc.org These interactions are critical in determining the physical properties of the substance, such as its melting point, boiling point, and solubility. Studies on similar aromatic compounds show that such hydrogen bonds significantly influence molecular packing and crystal structure. mdpi.com

Application of Machine Learning in Predicting Reactivity and Properties

In recent years, machine learning (ML) has become a powerful tool in chemistry for predicting molecular properties and reactivity, often bypassing the need for expensive quantum calculations for every new molecule. acs.orgnih.gov

An ML model could be trained on a large dataset of known amines with experimentally or computationally determined properties (e.g., basicity (pKa), reactivity in a specific reaction, or toxicity). mdpi.comacs.org The chemical structure of each amine is converted into a set of numerical descriptors (a molecular fingerprint or graph representation). researchgate.net The ML algorithm then learns the relationship between these descriptors and the target property.

Once trained, such a model could predict the properties of N1-isobutyl-3-methylbenzene-1,2-diamine with high speed and reasonable accuracy. This approach is particularly useful for screening large libraries of virtual compounds to identify candidates with desired characteristics. nih.govnih.gov

Illustrative Structure of a Machine Learning Dataset for Amine Reactivity

| Compound Name | Molecular Descriptors (Vector) | Experimental pKa (Target) |

| Aniline | [0.12, 0.45, ..., 0.89] | 4.6 |

| N-methylaniline | [0.15, 0.42, ..., 0.91] | 4.85 |

| o-phenylenediamine (B120857) | [0.22, 0.51, ..., 0.75] | 4.43 |

| ... (thousands of entries) | ... | ... |

| N1-isobutyl-3-methylbenzene-1,2-diamine | [0.25, 0.48, ..., 0.81] | Predicted pKa |

This table illustrates the conceptual structure of a dataset used for training a machine learning model. The descriptor values are hypothetical.

N1 Isobutyl 3 Methylbenzene 1,2 Diamine As a Building Block in Complex Organic Synthesis

Integration into Functional Organic Materials

Precursor for Polymer Synthesis (e.g., polyamides, polyimides)

There is no available research to confirm or detail the use of N1-isobutyl-3-methylbenzene-1,2-diamine as a monomer for the synthesis of polyamides or polyimides.

Intermediates in Dye and Pigment Chemical Production

No literature has been found that describes the application of N1-isobutyl-3-methylbenzene-1,2-diamine as an intermediate in the manufacturing of dyes or pigments.

Use in Scaffold Diversity Synthesis for Chemical Libraries

The role of N1-isobutyl-3-methylbenzene-1,2-diamine in the generation of chemical libraries for drug discovery or other screening purposes is not documented in existing scientific reports.

Role in the Development of New Synthetic Reagents and Auxiliaries

There is no evidence to suggest that N1-isobutyl-3-methylbenzene-1,2-diamine has been utilized in the development of new synthetic reagents or chiral auxiliaries.

Due to the absence of specific data for N1-isobutyl-3-methylbenzene-1,2-diamine, a data table of its properties or related compounds cannot be generated.

Current Research Trends and Future Perspectives in Diamine Chemistry

Innovations in Regio- and Stereoselective Synthesis of Aromatic Diamines

The precise control over the placement and stereochemistry of amino groups on an aromatic ring is fundamental to accessing functional molecules with desired properties. Recent research has yielded powerful catalytic systems that enable high levels of regio- and stereocontrol in the synthesis of aromatic diamines.

Innovations have largely been centered around transition-metal catalysis. For instance, rhodium-catalyzed three-component reactions of diazo compounds with imines have emerged as an efficient route to vicinal diamine derivatives with excellent diastereoselectivity. rsc.org Similarly, asymmetric synthesis has been advanced through the catalytic ring-opening of substrates like N-Boc-azabenzonorbornadienes. rsc.org Depending on the catalyst system, such as Rh/ferriphos or Pd/Binap, either anti or syn-1,2-diamine derivatives can be obtained with high enantioselectivity. rsc.org Copper(I) catalysis, in conjunction with chiral phosphine (B1218219) ligands, has also proven effective for the asymmetric α-addition of ketimines to aldimines, affording chiral anti-1,2-diamine products with high yields and enantioselectivities for a range of aromatic, heteroaromatic, and aliphatic aldimines. nih.gov These methods represent a significant step forward from classical approaches, which often require harsh conditions and offer limited control over selectivity.

| Catalyst System | Reaction Type | Selectivity Control | Substrates | Products | Reference |

|---|---|---|---|---|---|

| Rh-complex | Three-component reaction | High Diastereoselectivity | Diazo compounds, diarylmethanimines, ketimines | Vicinal diamines | rsc.org |

| Rh/ferriphos | Asymmetric ring-opening | High Enantioselectivity (anti-selectivity) | N-Boc-azabenzonorbornadienes, amines | Enantioenriched 1,2-diaminotetralines | rsc.org |

| Pd/Binap | Asymmetric ring-opening | High Enantioselectivity (syn-selectivity) | N-Boc-azabenzonorbornadienes, amides | syn-1,2-diamine derivatives | rsc.org |

| Cu(I)/(R,Rp)-TANIAPHOS | Asymmetric α-addition | High Enantio- and Diastereoselectivity | Ketimines, aldimines | Chiral anti-1,2-diamine derivatives | nih.gov |

Expanded Applications of Diamine Ligands in Catalysis

Diamine-based ligands have become indispensable in transition-metal catalysis due to their robust coordination chemistry and tunable steric and electronic properties. Their application has significantly broadened the scope and efficiency of numerous chemical transformations. In particular, diamine ligands have been pivotal in advancing copper-catalyzed cross-coupling reactions, providing a cost-effective and less toxic alternative to palladium-based systems. rsc.orgsinocompound.com These reactions, which form C-N, C-O, and C-C bonds, can now be performed under much milder conditions, accommodating a wide array of functional groups. nih.gov

Recent developments have introduced novel diamine scaffolds that further enhance catalytic performance. For example, the use of bulky diamine ligands has enabled iron-catalyzed cross-coupling of fluoroalkyl bromides, a transformation challenging for traditional systems. nih.gov The strategic design of ligands continues to push the boundaries of catalysis, enabling previously difficult reactions and improving the synthesis of complex molecules like pharmaceuticals and natural products. rsc.orgnih.gov The versatility of these ligands is also demonstrated in palladium-catalyzed divergent synthesis, where the choice of ligand can steer a reaction toward different chemo-, regio-, or stereoisomeric products from the same starting materials. rsc.org

| Metal | Diamine Ligand Type | Reaction Type | Significance | Reference |

|---|---|---|---|---|

| Copper | Ethylenediamine, Cyclohexanediamine derivatives | C-N, C-O, C-P Cross-Coupling | Enables use of catalytic copper under mild conditions, expanding substrate scope. | rsc.orgnih.gov |

| Iron | Bulky N,N,N',N'-tetramethyl-ethane-1,2-diamine (TMEDA) derivatives | Difluoroalkylation Cross-Coupling | Promotes challenging fluoroalkylation reactions using an earth-abundant metal. | nih.gov |

| Copper | trans-CyDMEDA | Amidation, N-arylation of heterocycles | Effective for sterically demanding C-N bond formations. | sinocompound.com |

| Palladium | Various phosphine and N-heterocyclic carbene ligands | Divergent Synthesis (Coupling, Cycloaddition) | Ligand choice dictates reaction pathway to achieve structural diversity. | rsc.org |

| Cobalt | Schiff base ligands derived from diamines | Hydrogenation, Reduction | Creates robust and versatile catalysts for hydrogenation reactions. | acs.orgnih.gov |

Integration of Computational and Experimental Methodologies for Diamine Research

The synergy between computational modeling and experimental synthesis is accelerating the pace of discovery in diamine chemistry. Computational tools, particularly Density Functional Theory (DFT), are increasingly used to predict chemical reactivity, rationalize reaction mechanisms, and guide experimental design, thereby reducing time-consuming trial-and-error approaches. nih.govnih.gov

For example, computational screening can predict which substrates are likely to succeed in a given reaction, as demonstrated in the synthesis of azetidines, where models were used to prescreen reactants and forecast reaction yields. mit.edu This integrated approach allows researchers to explore a much wider chemical space than would be possible through experimentation alone. nih.gov A recently developed technique known as Virtual Ligand-Assisted Optimization (VLAO) uses computer simulations to model and assess ligand properties, enabling the rapid design and optimization of ligands for specific catalytic reactions without extensive physical experimentation. miragenews.com This fusion of in silico and benchtop chemistry is also crucial for understanding complex reaction mechanisms, such as those in iron-catalyzed reactions, where computational studies can elucidate the active catalytic species and reaction pathways. acs.org

Exploration of Novel Reactivities and Transformational Pathways for N1-isobutyl-3-methylbenzene-1,2-diamine

The specific compound N1-isobutyl-3-methylbenzene-1,2-diamine possesses a unique structural framework that suggests a rich and underexplored reactive potential. Its architecture, featuring adjacent primary and secondary amino groups on a substituted benzene (B151609) ring, makes it an ideal precursor for a variety of heterocyclic structures and a candidate for novel ligand development.